

# An In-Depth Technical Guide to 2-Isobutylpyridine: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: **2-Isobutylpyridine**

Cat. No.: **B1582698**

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This guide provides a comprehensive technical overview of **2-isobutylpyridine**, a heterocyclic compound of significant interest in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this versatile pyridine derivative. Our narrative is built on the principles of scientific integrity, offering field-proven insights and grounding all claims in authoritative references.

## Introduction and Core Identification

**2-Isobutylpyridine**, systematically named 2-(2-methylpropyl)pyridine, is an alkyl-substituted pyridine. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.<sup>[1][2]</sup> The introduction of an isobutyl group at the C2-position imparts specific steric and electronic properties that make it a valuable building block and synthetic intermediate. This guide will explore the causality behind its utility, from its basic molecular structure to its practical applications.

## Chemical Structure and Molecular Identifiers

The molecular structure consists of a pyridine ring substituted at the second position with an isobutyl group. This arrangement influences the molecule's reactivity and physical characteristics. The lone pair of electrons on the nitrogen atom, along with the aromatic system of the pyridine ring, are key features governing its chemical behavior.

Caption: Chemical structure of **2-isobutylpyridine** (C<sub>9</sub>H<sub>13</sub>N).

For unambiguous identification and use in computational chemistry, the following identifiers are crucial.

Identifier	Value	Source
IUPAC Name	2-(2-methylpropyl)pyridine	[3]
CAS Number	6304-24-1	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[3][5]
Molecular Weight	135.21 g/mol	[3][6]
SMILES	CC(C)CC1=CC=CC=N1	[3][5]
InChI	InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3	[3][5]
InChIKey	BBVSPSDWPYWMOR-UHFFFAOYSA-N	[3][5]

## Physicochemical Properties

The physicochemical properties of **2-isobutylpyridine** dictate its behavior in various solvents and reaction conditions, which is essential knowledge for experimental design and process development.

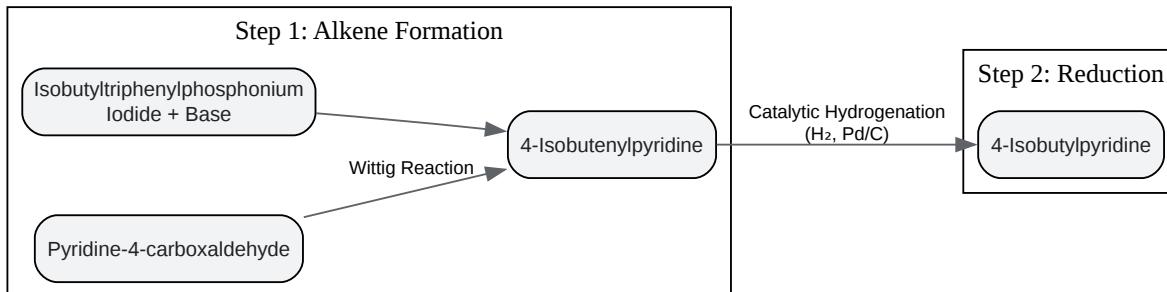
Property	Value	Source
Appearance	Colorless to pale yellow liquid	<a href="#">[3]</a> <a href="#">[7]</a>
Odor	Sharp, aromatic; described as green bell pepper	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	181-182.4 °C at 760 mmHg; 110-111 °C at 55 mmHg	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Density	0.894 - 0.900 g/cm³ at 25 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Refractive Index	1.480 - 1.486 at 20 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Solubility	Insoluble in water; Soluble in alcohol	<a href="#">[3]</a> <a href="#">[8]</a>
Flash Point	44.44 °C (112.00 °F)	<a href="#">[7]</a> <a href="#">[8]</a>
logP (o/w)	2.591 (estimated)	<a href="#">[7]</a>

## Synthesis and Reactivity

### General Synthesis Approach

The synthesis of alkylpyridines like **2-isobutylpyridine** often involves the alkylation of a pyridine precursor. A common strategy is the reaction of a pyridine derivative with an appropriate alkylating agent. For instance, a general approach could involve the reaction of 2-lithiopyridine (generated from 2-bromopyridine) with an isobutyl halide. Another established method involves a Wittig-type reaction followed by reduction.

A representative synthesis for a related isomer, 4-isobutylpyridine, involves the reaction of isobutyltriphenylphosphonium iodide with pyridine-4-carboxaldehyde, followed by catalytic hydrogenation of the resulting alkene.[\[9\]](#) This two-step process highlights a robust methodology for introducing an isobutyl group onto the pyridine scaffold.

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Caption: General workflow for the synthesis of 4-isobutylpyridine.

## Chemical Reactivity

The reactivity of **2-isobutylpyridine** is governed by two main features: the pyridine ring and the isobutyl substituent.

- Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. However, the nitrogen atom itself can act as a nucleophile or a base.
- Isobutyl Group: The alkyl group can undergo free-radical reactions under specific conditions. Its steric bulk at the C2-position can influence the accessibility of the nitrogen lone pair and the adjacent ring positions.

## Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.<sup>[1][2]</sup> The incorporation of a pyridine ring can enhance a molecule's pharmacological properties, improve metabolic stability, and address issues related to protein binding and permeability.<sup>[2]</sup>

While **2-isobutylpyridine** itself is not a therapeutic agent, its role as a key building block is significant. Drug development professionals utilize such intermediates to synthesize more

complex molecules. The isobutyl group is particularly useful for probing steric pockets in protein binding sites and for increasing the lipophilicity of a lead compound, which can enhance its ability to cross cell membranes.

The strategic placement of deuterium on pyridine rings is an emerging strategy in drug development to improve metabolic stability by leveraging the kinetic isotope effect.[\[10\]](#) This makes deuterated analogues of **2-isobutylpyridine** potential tools for creating more robust drug candidates.

Additionally, **2-isobutylpyridine** is recognized as a flavoring agent in the food industry, a testament to its distinct organoleptic properties.[\[3\]](#)[\[7\]](#) This application, while different from its pharmaceutical role, underscores the compound's well-characterized nature.

## Spectroscopic Analysis

Accurate identification and characterization are paramount. Spectroscopic data provides a definitive fingerprint for **2-isobutylpyridine**.

- <sup>1</sup>H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, typically in the 7.0-8.5 ppm range. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbons of the pyridine ring and the three unique carbons of the isobutyl group.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (above 3000 cm<sup>-1</sup>), aliphatic C-H stretching (below 3000 cm<sup>-1</sup>), and C=C/C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm<sup>-1</sup> region).[\[3\]](#)[\[11\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight (m/z = 135). Fragmentation patterns can provide further structural confirmation.[\[3\]](#)[\[5\]](#)

## Safety, Handling, and Storage

Ensuring laboratory safety requires a thorough understanding of a chemical's hazards. **2-Isobutylpyridine** is classified under the Globally Harmonized System (GHS).

## Hazard Identification

- Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and may cause respiratory irritation.[3][12]
- Signal Word: Warning.[12]
- Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]

## Recommended Protocols

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

## Conclusion

**2-Isobutylpyridine** is a well-characterized compound with a valuable profile for researchers and drug development professionals. Its defined physicochemical properties, established synthetic relevance, and the strategic importance of its pyridine scaffold make it a versatile tool in the synthesis of novel chemical entities. A comprehensive understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in the laboratory and beyond.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Isobutylpyridine: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582698#2-isobutylpyridine-chemical-structure-and-properties]

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